3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound notable for its structural features, which include a pyrazole ring with an iodine substitution at the 4-position and a propanoic acid moiety at the 3-position. This compound is classified under pyrazole derivatives, which are recognized for their diverse applications in medicinal chemistry and organic synthesis. The molecular formula of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid is CHI NO, and it possesses a molecular weight of approximately 280.063 g/mol.
The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid typically involves several key steps:
In industrial settings, the production may utilize continuous flow reactors to optimize yields and purity. The scaling up of laboratory methods to industrial processes often involves careful control of reaction conditions, including temperature and pressure, to ensure consistent product quality.
The structural representation of 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid features:
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The compound exhibits typical characteristics associated with organic acids, including solubility in polar solvents due to the presence of the carboxylic acid group. Its melting point and boiling point are subject to further empirical determination.
Key chemical properties include:
Relevant data suggests that modifications in the pyrazole structure significantly influence its reactivity and biological activity .
3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid has several notable applications:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility. As an aromatic five-membered ring containing two adjacent nitrogen atoms (C₃H₄N₂), pyrazole exhibits weak basicity (pKb ~11.5) and can participate in diverse non-covalent interactions with biological targets [6] [10]. The pyrazole nucleus is incorporated into numerous clinically approved drugs, including:
Recent research highlights pyrazole derivatives' efficacy against resistant pathogens through biofilm inhibition—a critical mechanism against antibiotic resistance. For instance, pyrazole-acetamide derivatives demonstrate sub-MIC anti-biofilm activity against Staphylococcus aureus strains, disrupting extracellular polymeric substance (EPS) formation without bactericidal effects [3]. Similarly, fused pyrazolo-pyrimidines exhibit IC₅₀ values of 1.8–8.2 μM against Gram-positive bacterial biofilms, underscoring the scaffold's capacity to target virulence factors rather than viability [3].
Table 2: Therapeutic Applications of Pyrazole-Based Pharmacophores
Biological Activity | Example Compound | Key Findings |
---|---|---|
Anti-biofilm Agents | Acetamide derivative 90 | 45.7% biofilm inhibition in S. aureus at 3.1 μg/ml |
Antileishmanial Agents | Bis-thiazolyl pyrazole 45 | IC₅₀ = 1.028 μg/ml against Leishmania promastigotes |
Anticancer Agents | Pyrazolo[3,4-b]quinoline 105 | IC₅₀ ≤ 4.2 μM across cancer cell lines |
Anti-inflammatory Agents | 1,3,4-Trisubstituted pyrazoles | ≥84.2% inhibition in carrageenan-induced edema |
Iodination of heterocycles like pyrazole profoundly influences their physicochemical and pharmacological properties. The iodine atom in 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid contributes through three primary mechanisms:
Comparative studies show that 4-iodo pyrazoles exhibit superior lipophilicity (logP increased by 1.0–1.5 units) and metabolic stability over chloro/bromo analogs, attributed to iodine's lower electronegativity and stronger C-I bond dissociation energy [2] [6].
Table 3: Impact of Iodine vs. Other Halogens on Pyrazole Properties
Parameter | Iodine | Bromine | Chlorine |
---|---|---|---|
Atomic Radius (Å) | 1.98 | 1.94 | 1.75 |
C-X Bond Energy (kJ/mol) | 240 | 276 | 339 |
Electronegativity (Pauling) | 2.66 | 2.96 | 3.16 |
Typical logP Increase | +1.2–1.5 | +0.7–1.0 | +0.4–0.7 |
The propanoic acid moiety (–CH₂CH₂COOH) represents a strategic linker in medicinal chemistry, bridging heterocyclic pharmacophores with enhanced solubility and target engagement. Historically, propanoic acid derivatives gained prominence through non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and oxyphenbutazone, where the carboxylic acid group enables critical ionic interactions with cyclooxygenase (COX) residues [6] [8].
In contemporary drug design, tethering propanoic acid to nitrogen-containing heterocycles (e.g., pyrazoles) achieves three objectives:
Recent applications include pyrazole-propanoic acid hybrids like 1-acetyl-3-aryl-5-arylthio/dihydropyrazoles, which inhibit pro-inflammatory cytokines (TNF-α, IL-6) by 61–93% at 10 μM concentrations, outperforming dexamethasone in specific assays [6] [10]. The carboxylic acid group in these analogs is essential for hydrogen bonding with kinase catalytic domains, as validated through molecular docking studies against COX-2 and DHFR enzymes [6].
The convergence of pyrazole bioactivity, iodine's steric-electronic effects, and propanoic acid's pharmacokinetic benefits positions 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid as a multifaceted building block for next-generation therapeutics targeting biofilm-mediated infections, metabolic disorders, and inflammation.
Table 4: Evolution of Propanoic Acid-Containing Pharmacophores
Era | Representative Agent | Therapeutic Application | Role of Propanoic Acid |
---|---|---|---|
1950s | Phenylbutazone | Anti-inflammatory/Analgesic | COX active site interaction |
1980s | Sulfinpyrazone | Uricosuric (Gout management) | Solubility enhancement |
2000s | Pyrazole-integrated benzophenones | Antimicrobial/Antioxidant | Conformational restriction |
Contemporary | 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid | Anti-biofilm/anticancer lead | Target engagement & metabolic stability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: